molecular formula C44H80N2O22 B10783359 N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

カタログ番号 B10783359
分子量: 989.1 g/mol
InChIキー: GKLWBWQLQGVPSV-JGPNDWKISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lyso-globotetraosylceramide (d18:1) is a derivative of globotetraosylceramide, a type of glycosphingolipid. This compound is characterized by the absence of the fatty acyl group, making it a lyso form. It is known for its role in binding to specific toxins and its involvement in various biological processes .

準備方法

Synthetic Routes and Reaction Conditions: Lyso-globotetraosylceramide (d18:1) can be synthesized through a condensation reaction mediated by sphingolipid ceramide N-deacylase. This enzyme facilitates the removal of the fatty acyl group from globotetraosylceramide, resulting in the formation of the lyso form .

Industrial Production Methods: The industrial production of lyso-globotetraosylceramide (d18:1) involves the extraction and purification of the compound from natural sources. The process includes several steps such as extraction, enzymatic treatment, and purification to achieve high purity levels .

Types of Reactions:

    Oxidation: Lyso-globotetraosylceramide (d18:1) can undergo oxidation reactions, which may alter its structure and biological activity.

    Reduction: Reduction reactions can convert the compound into different forms with varying biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its interactions with other biomolecules.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Lyso-globotetraosylceramide (d18:1) has a wide range of scientific research applications:

作用機序

Lyso-globotetraosylceramide (d18:1) exerts its effects by binding to specific molecular targets, such as the Shiga-like toxin pig verotoxin of edema disease. This binding can inhibit the toxin’s activity and prevent its harmful effects. The compound’s interactions with cellular membranes and receptors also play a crucial role in its biological activity .

Similar Compounds:

    Globotetraosylceramide: The parent compound from which lyso-globotetraosylceramide (d18:1) is derived.

    Lyso-globotriaosylceramide: Another lyso form of a glycosphingolipid, lacking one sugar unit compared to lyso-globotetraosylceramide (d18:1).

    Lyso-sphingomyelin: A similar compound with a different head group structure.

Uniqueness: Lyso-globotetraosylceramide (d18:1) is unique due to its specific structure and ability to bind to certain toxins. Its role in various biological processes and potential therapeutic applications also distinguish it from other similar compounds .

特性

分子式

C44H80N2O22

分子量

989.1 g/mol

IUPAC名

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)/b16-15+/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+/m0/s1

InChIキー

GKLWBWQLQGVPSV-JGPNDWKISA-N

異性体SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O

正規SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。